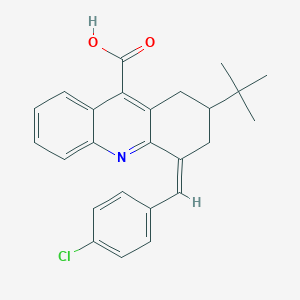

2-tert-Butyl-4-(4-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Description

This compound (CAS: 380437-35-4) is a tetrahydroacridine derivative featuring a tert-butyl group at position 2, a 4-chlorophenyl methylidene moiety at position 4, and a carboxylic acid group at position 8. Its structure combines steric bulk (tert-butyl), electron-withdrawing effects (chlorine), and hydrogen-bonding capacity (carboxylic acid), making it a candidate for applications in medicinal chemistry and materials science .

Properties

CAS No. |

380437-35-4 |

|---|---|

Molecular Formula |

C25H24ClNO2 |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(4E)-2-tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |

InChI |

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(12-15-8-10-18(26)11-9-15)23-20(14-17)22(24(28)29)19-6-4-5-7-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-12+ |

InChI Key |

UGFOTXAVNSQNBM-FOWTUZBSSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, including the formation of the acridine core, introduction of the tert-butyl group, and the addition of the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid could be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for further investigation in preclinical and clinical studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

- Methoxy (OCH₃): Electron-donating groups improve solubility in polar solvents and may modulate antioxidant activity .

- Safety protocols (e.g., avoiding heat/sparks, per ) are critical during synthesis due to reactive intermediates .

Physicochemical Properties

- Lipophilicity: The tert-butyl group in the main compound increases logP compared to non-alkylated analogs (e.g., ’s compound) .

- Melting Points and Stability : Derivatives with bulky substituents (e.g., tert-butyl) likely exhibit higher melting points due to crystalline packing efficiency. reports melting points of 120–122°C for a related 4-chlorophenyl ketone, suggesting similar thermal stability for analogs .

Biological Activity

The compound 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380437-35-4) is a derivative of tetrahydroacridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C25H24ClNO2

- Molecular Weight : 405.92 g/mol

- Structure : The compound features a tetrahydroacridine core with a tert-butyl group and a chlorophenyl moiety, contributing to its unique pharmacological profile.

1. Anticholinesterase Activity

Research indicates that derivatives of tetrahydroacridine exhibit significant anticholinesterase activity, making them potential candidates for Alzheimer's disease treatment. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

- Case Study : In a study evaluating various tetrahydroacridine derivatives, the compound demonstrated a notable IC50 value against AChE, suggesting strong inhibitory potential compared to standard drugs like donepezil .

2. Neuroprotective Effects

The compound has been shown to provide neuroprotective effects in various in vitro models. Its ability to inhibit oxidative stress and apoptosis in neuronal cells is particularly noteworthy.

- Mechanism : The neuroprotective action is attributed to the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, it interacts with neurotrophic factors that promote neuronal health .

3. Antitumor Activity

Preliminary studies have suggested that the compound exhibits antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation.

- Research Findings : In vitro assays demonstrated that the compound inhibited cell growth in several cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.